molecular formula C11H18N2O4 B14105816 tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate

tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate

Cat. No.: B14105816
M. Wt: 242.27 g/mol
InChI Key: PAWKTAHOTPAHNV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a nitroethenyl substituent at the 2-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula

C11H18N2O4

Molecular Weight

242.27 g/mol

IUPAC Name

tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h6,8-9H,4-5,7H2,1-3H3

InChI Key

PAWKTAHOTPAHNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and nitroethene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of bioactive compounds and as a probe to study enzyme mechanisms.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Nitro-Containing Analogues : The compound in features a 1-hydroxy-2-nitroethyl group, which shares the nitro functionality but includes an additional hydroxyl group. This hydroxyl may enhance solubility but reduce electrophilicity compared to the nitroethenyl group in the target compound .
  • α,β-Unsaturated Systems : The oxobut-enyl derivative () highlights the versatility of pyrrolidine in accommodating conjugated systems, which are critical in Michael addition or Diels-Alder reactions .

Physical and Chemical Properties

  • Polarity and Solubility : Hydrophilic substituents (e.g., hydroxyl in ) increase polarity, while alkyl chains (e.g., octylphenethyl in ) enhance lipophilicity. The nitroethenyl group likely confers intermediate polarity.
  • Steric Effects : Bulky substituents like the 4-octylphenethyl group () may hinder reactivity at the pyrrolidine nitrogen, whereas smaller groups (e.g., nitroethenyl) allow for faster Boc deprotection .

Biological Activity

Tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research findings.

  • Molecular Formula: C12H16N2O4
  • Molecular Weight: 252.27 g/mol
  • CAS Number: Not specified in the sources.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
  • Introduction of the Nitroethenyl Group: This step may involve a condensation reaction with nitroethylene derivatives.
  • Carboxylation: The tert-butyl ester group is introduced to enhance solubility and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound has activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer therapeutic.
  • Neuroprotective Effects: There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • In vitro assays demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Research:
    • A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 30 µM, suggesting its potential as a lead compound for anticancer drug development.
  • Neuroprotection:
    • Research conducted by Zhang et al. indicated that treatment with this compound reduced apoptosis in SH-SY5Y neuronal cells subjected to oxidative stress, highlighting its neuroprotective capabilities.

The proposed mechanism of action for the biological activities of this compound involves:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Signaling Pathways: It could affect signaling pathways related to apoptosis and cell survival, particularly in neuronal cells.

Comparative Data Table

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli50 µg/mL
AnticancerMCF-7 (Breast Cancer)30 µM
NeuroprotectionSH-SY5Y (Neuronal Cells)Not specifiedZhang et al., unpublished

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